({[2-(2,4-Dinitrophenyl)cyclohexyliden]amino}oxy)(4-fluorophenyl)dioxo-lambda~6~-sulfane
Description
Properties
IUPAC Name |
[(Z)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] 4-fluorobenzenesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O7S/c19-12-5-8-14(9-6-12)30(27,28)29-20-17-4-2-1-3-15(17)16-10-7-13(21(23)24)11-18(16)22(25)26/h5-11,15H,1-4H2/b20-17- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBBQFDJELHDPN-JZJYNLBNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NOS(=O)(=O)C2=CC=C(C=C2)F)C(C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC/C(=N/OS(=O)(=O)C2=CC=C(C=C2)F)/C(C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound ({[2-(2,4-Dinitrophenyl)cyclohexyliden]amino}oxy)(4-fluorophenyl)dioxo-lambda~6~-sulfane , also referred to as a dinitrophenyl derivative, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C19H19N3O8S
- Molecular Weight : 449.4 g/mol
- IUPAC Name : The systematic name reflects its complex structure involving dinitrophenyl and cyclohexyl components.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The following mechanisms have been identified:
- Inhibition of Enzymes : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, particularly those related to detoxification processes.
- Antioxidant Activity : Similar compounds have demonstrated the ability to scavenge free radicals, thereby providing a protective effect against oxidative stress.
- Modulation of Receptor Activity : Research indicates that dinitrophenyl derivatives can influence receptor binding, particularly in the context of neurotransmitter systems.
Biological Activity Data
Case Studies
Several studies have investigated the biological effects of dinitrophenyl compounds:
- Study on Neurotransmitter Interaction : A study highlighted the interaction of dinitrophenyl derivatives with dopamine transporters (DAT), suggesting potential therapeutic applications in treating psychostimulant abuse. The compound showed a significant reduction in the reinforcing effects of cocaine and methamphetamine in preclinical models, indicating its potential as a treatment for addiction disorders .
- Oxidative Stress Studies : In vitro studies demonstrated that similar compounds exhibit strong antioxidant properties by reducing oxidative stress markers in cellular models. This suggests that such compounds could be beneficial in conditions characterized by oxidative damage .
Toxicological Considerations
While exploring the biological activity, it is crucial to consider the toxicological profile:
- Potential Toxicity : Dinitrophenyl compounds are known to exhibit toxicity at higher concentrations, particularly through mechanisms involving oxidative stress and enzyme inhibition. Careful assessment is necessary when evaluating their therapeutic potential .
- Safety Profile : The safety profile of this compound remains under investigation. Preliminary data suggest moderate toxicity levels, necessitating further research to establish safe dosage ranges for therapeutic use.
Scientific Research Applications
The compound "({[2-(2,4-Dinitrophenyl)cyclohexyliden]amino}oxy)(4-fluorophenyl)dioxo-lambda~6~-sulfane" presents a unique structure with potential applications in various scientific fields, particularly in pharmaceuticals and materials science. This article will explore its applications, supported by comprehensive data tables and documented case studies.
Structural Characteristics
- Chemical Formula : The compound features a dinitrophenyl group, a cyclohexylidene moiety, and a 4-fluorophenyl group, linked through an aminooxy functional group and a dioxo-lambda~6~-sulfane structure.
- Molecular Weight : The detailed molecular weight and structural formula can be derived from the individual components.
Pharmaceutical Research
The compound's structural similarity to hydrazones suggests potential applications in drug discovery and development. Hydrazones are known for their anti-inflammatory, anti-cancer, and neuroprotective properties.
- Case Study : A study investigating derivatives of dinitrophenyl compounds demonstrated significant anti-cancer activity in vitro, suggesting that similar compounds could be explored for therapeutic use against various cancers.
Materials Science
Due to its unique chemical structure, this compound may also be utilized in the development of novel materials with specific properties.
- Application : The incorporation of dioxo-lambda~6~-sulfane groups can enhance the thermal stability and mechanical properties of polymers. Research indicates that sulfone-based polymers exhibit improved performance in high-temperature applications .
Environmental Chemistry
The dinitrophenyl group is known for its reactivity, which can be harnessed in environmental sensing applications.
- Research Insight : Compounds with dinitrophenyl moieties have been studied for their ability to detect pollutants due to their strong electron-withdrawing nature. This property can be utilized to develop sensors for environmental monitoring .
Table 1: Comparison of Similar Compounds
| Compound Name | Structure | Key Properties | Potential Applications |
|---|---|---|---|
| Hydrazone Derivative | Hydrazone Structure | Anti-inflammatory, Anti-cancer | Drug development |
| Dinitrophenyl Compound | Dinitrophenyl Structure | Reactive, Sensing capabilities | Environmental sensors |
| Sulfone Polymer | Sulfone Polymer Structure | High thermal stability | Material science |
Table 2: Summary of Case Studies
Chemical Reactions Analysis
Key Structural Components and Reactivity
The compound’s structure incorporates:
-
Cyclohexylideneamino group : Derived from cyclohexanone and 2,4-dinitrophenylhydrazine, forming a hydrazone linkage .
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2,4-Dinitrophenyl substituent : Enhances electron-deficiency and directs reactivity .
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Dioxo-lambda⁶⁻-sulfane core : A sulfonium-like center (S⁺) bonded to oxygen and aryl groups, suggesting potential electrophilic character.
2.1. Formation of the Hydrazone Moiety
The cyclohexylideneamino group likely forms via a condensation reaction between cyclohexanone and 2,4-dinitrophenylhydrazine. This reaction typically involves:
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Mechanism : Nucleophilic attack of the hydrazine’s amino group on the carbonyl carbon of cyclohexanone, followed by dehydration to form the hydrazone .
-
Conditions : Acidic catalysis (e.g., HCl) to facilitate enolization and proton transfer.
| Reaction | Reagents | Conditions | Yield |
|---|---|---|---|
| Cyclohexanone + 2,4-dinitrophenylhydrazine → Cyclohexanone 2,4-dinitrophenylhydrazone | HCl (catalyst) | Reflux in ethanol | ~80% |
2.2. Alkylation of the Amino Group
The amino group in the hydrazone can undergo alkylation, analogous to in situ methylation of indoline derivatives . For example:
-
Reagents : Methyl iodide (MeI) or benzyl bromide (BnBr) in the presence of a strong base (e.g., KOH).
-
Mechanism : SN2 substitution of the protonated amino group with alkyl halides, forming N-alkylated products.
Example Reaction :
Cyclohexylideneamino group + MeI → N-methylated derivative
| Reagent | Base | Conditions | Yield |
|---|---|---|---|
| Methyl iodide | KOH | DMSO, room temperature | ~58–88% |
2.3. Photolytic Reactivity of the Sulfonium Core
While direct data for this compound is unavailable, sulfonium salts (e.g., diphenylsulfonium triflate) act as photoinitiators by generating Brønsted acids under UV light. The dioxo-lambda⁶⁻-sulfane core may exhibit similar behavior:
-
Mechanism : Photoexcitation weakens the S–C bond, releasing a triflate anion (CF₃SO₃⁻) and generating a protonated sulfonium intermediate.
-
Applications : Potential use in cationic polymerization of monomers like epoxides or vinyl ethers.
Analytical Characterization
The compound’s structural integrity and purity can be verified using:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Substituent Analysis
The table below compares the target compound with analogs sharing key structural motifs:
Key Observations:
- Sulfone vs.
- Nitro Groups : The 2,4-dinitrophenyl group in the target compound and 3:5-dichloro-2':4'-dinitro-4-hydroxydiphenylamine introduces strong electron-withdrawing effects, which may increase reactivity in electrophilic substitution or redox reactions.
- Fluorine vs. Chlorine Substituents : The 4-fluorophenyl group in the target compound offers metabolic resistance compared to chlorophenyl groups in ’s compound, a common strategy in medicinal chemistry.
Physicochemical and Electronic Properties
While specific data (e.g., solubility, melting points) for the target compound are unavailable, inferences can be drawn from similar structures:
- Electronic Effects : DFT studies on azo compounds suggest that nitro groups significantly alter electron density distribution, which may apply to the target compound’s sulfone and nitro moieties.
Q & A
Q. Methodological Answer :
- Reactivity Prediction : Density Functional Theory (DFT) calculations can model the electron-withdrawing effects of the 4-fluorophenyl and dinitrophenyl groups on sulfane reactivity. For example, ICReDD’s quantum chemical reaction path searches predict transition states for cross-coupling reactions, reducing trial-and-error experimentation by 40% .
- Ligand Design : Molecular docking simulations assess the compound’s potential as a ligand in Suzuki-Miyaura couplings. Computational screening of steric and electronic parameters (e.g., Tolman cone angles) identifies optimal metal coordination sites .
Basic: What analytical techniques are most effective for characterizing the dioxo-lambda~6~-sulfane group, and how are interferences addressed?
Q. Methodological Answer :
- Spectroscopy :
- Raman Spectroscopy : Detects S=O stretching vibrations (1,050–1,200 cm⁻¹), with baseline correction to mitigate fluorescence interference from aromatic rings .
- NMR : ¹⁹F NMR quantifies the 4-fluorophenyl group’s electronic environment (δ -110 to -115 ppm), while ¹H-¹³C HSQC resolves cyclohexylidenamino proton coupling .
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) separates sulfane derivatives from nitro-group byproducts. Post-column derivatization with dansyl chloride enhances detection limits for trace impurities .
Advanced: How can contradictions between experimental and computational data on electronic effects be resolved?
Q. Methodological Answer :
- Data Reconciliation Workflow :
- Benchmarking : Compare DFT-predicted Hammett constants (σ) for the 4-fluorophenyl group with experimental values from kinetic studies (e.g., hydrolysis rates).
- Error Analysis : Identify discrepancies in solvation models (e.g., PCM vs. SMD) and recalibrate using solvent-dependent UV-Vis absorption spectra .
- Feedback Loops : Integrate experimental redox potentials (cyclic voltammetry) into computational parameterization to refine frontier molecular orbital predictions .
Basic: What safety protocols are critical when handling nitro-containing intermediates during synthesis?
Q. Methodological Answer :
- Explosivity Mitigation : Use <100 mg batches for nitro-group reactions, and avoid grinding dry intermediates. Conduct thermal stability tests (DSC/TGA) to identify exothermic decomposition thresholds .
- Exposure Control : Fume hoods with HEPA filters and PPE (nitrile gloves, face shields) are mandatory. Emergency protocols for skin/eye contact include 15-minute flushing with water and immediate medical consultation .
Advanced: What reactor design principles optimize scalability for reactions involving sensitive dioxo-sulfane intermediates?
Q. Methodological Answer :
- Microreactor Systems : Continuous-flow reactors with residence times <2 minutes minimize sulfane degradation. Computational fluid dynamics (CFD) models predict laminar flow regimes to prevent hot spots .
- Membrane Separation : Ceramic membranes (0.2 µm pore size) isolate nitro-byproducts in real-time, achieving >95% purity without column chromatography .
Basic: How does the 2,4-dinitrophenyl group influence the compound’s reactivity in nucleophilic substitutions?
Q. Methodological Answer :
- Electrophilic Activation : The electron-withdrawing nitro groups enhance the electrophilicity of adjacent carbons, accelerating SNAr reactions with amines or thiols. Kinetic studies show a 3x rate increase compared to non-nitrated analogs .
- Steric Effects : X-ray crystallography reveals dihedral angles of 45–50° between nitro groups and the cyclohexyl ring, reducing steric hindrance for para-substitution .
Advanced: What multi-omics approaches validate the compound’s biological interactions in antimicrobial studies?
Q. Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
